molecular formula C7H3ClF2O2 B2799260 2,4-Difluorophenyl chloroformate CAS No. 400900-00-7

2,4-Difluorophenyl chloroformate

Cat. No.: B2799260
CAS No.: 400900-00-7
M. Wt: 192.55
InChI Key: FNNSHABLLQXXID-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl chloroformate is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions. This compound is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates .

Preparation Methods

2,4-Difluorophenyl chloroformate can be synthesized through the reaction of 2,4-difluorophenol with phosgene. The reaction typically occurs in an inert atmosphere and at low temperatures to prevent decomposition. The general reaction is as follows:

2,4-Difluorophenol+Phosgene2,4-Difluorophenyl chloroformate+HCl\text{2,4-Difluorophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2,4-Difluorophenol+Phosgene→2,4-Difluorophenyl chloroformate+HCl

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .

Chemical Reactions Analysis

2,4-Difluorophenyl chloroformate undergoes several types of chemical reactions, including:

  • Nucleophilic Substitution: : It reacts with amines to form carbamates. For example:

    2,4-Difluorophenyl chloroformate+R-NH22,4-Difluorophenyl carbamate+HCl\text{this compound} + \text{R-NH}_2 \rightarrow \text{2,4-Difluorophenyl carbamate} + \text{HCl} 2,4-Difluorophenyl chloroformate+R-NH2​→2,4-Difluorophenyl carbamate+HCl

  • Reaction with Alcohols: : It forms carbonate esters when reacted with alcohols:

    2,4-Difluorophenyl chloroformate+R-OH2,4-Difluorophenyl carbonate+HCl\text{this compound} + \text{R-OH} \rightarrow \text{2,4-Difluorophenyl carbonate} + \text{HCl} 2,4-Difluorophenyl chloroformate+R-OH→2,4-Difluorophenyl carbonate+HCl

  • Reaction with Carboxylic Acids: : It forms mixed anhydrides:

    2,4-Difluorophenyl chloroformate+R-COOH2,4-Difluorophenyl anhydride+HCl\text{this compound} + \text{R-COOH} \rightarrow \text{2,4-Difluorophenyl anhydride} + \text{HCl} 2,4-Difluorophenyl chloroformate+R-COOH→2,4-Difluorophenyl anhydride+HCl

Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed are carbamates, carbonate esters, and mixed anhydrides .

Scientific Research Applications

2,4-Difluorophenyl chloroformate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the development of drug delivery systems and as a building block for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2,4-Difluorophenyl chloroformate involves the formation of reactive intermediates that facilitate the transfer of the chloroformate group to nucleophiles. The molecular targets include amines, alcohols, and carboxylic acids, which react with the chloroformate group to form carbamates, carbonate esters, and mixed anhydrides, respectively. The pathways involved in these reactions are typically nucleophilic substitution mechanisms .

Comparison with Similar Compounds

2,4-Difluorophenyl chloroformate is similar to other chloroformates, such as methyl chloroformate and benzyl chloroformate. its unique feature is the presence of fluorine atoms, which can influence its reactivity and the properties of the products formed. Similar compounds include:

The presence of fluorine atoms in this compound can enhance the stability and reactivity of the compound, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

(2,4-difluorophenyl) carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-7(11)12-6-2-1-4(9)3-5(6)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNSHABLLQXXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400900-00-7
Record name 2,4-difluorophenyl chloroformate
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